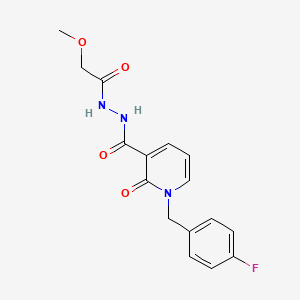

1-(4-fluorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Description

The compound 1-(4-fluorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a carbohydrazide derivative featuring a dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a 2-methoxyacetyl hydrazide moiety at position 2. Its structure combines fluorinated aromatic and polar methoxyacetyl groups, which may influence pharmacokinetic properties such as solubility, bioavailability, and target binding.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N'-(2-methoxyacetyl)-2-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O4/c1-24-10-14(21)18-19-15(22)13-3-2-8-20(16(13)23)9-11-4-6-12(17)7-5-11/h2-8H,9-10H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEIQFHRQJVPOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine with various acylating agents and subsequent cyclization steps. The synthetic pathway typically includes:

- Formation of the hydrazone : Reacting 4-fluorobenzylamine with 2-methoxyacetyl hydrazine.

- Cyclization : Heating the hydrazone in the presence of a suitable catalyst to form the dihydropyridine structure.

- Purification : The product is purified using recrystallization techniques.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showcasing its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against viral infections such as HIV. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzyme activity.

- Inhibition Studies : The compound showed an IC50 value of approximately 0.75 µM against HIV integrase in cell-free assays, indicating its potential as a lead compound for further development.

Cytotoxicity

While evaluating the biological activity, cytotoxicity assays were performed to determine the safety profile of the compound. The results indicated that:

- Cell Viability : At concentrations below 100 µM, the compound exhibited minimal cytotoxic effects on human cell lines, suggesting a favorable therapeutic index.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound likely inhibits key enzymes involved in microbial and viral replication.

- Disruption of Membrane Integrity : It may disrupt bacterial cell membrane integrity, leading to cell lysis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on infected wounds demonstrated that topical application of a formulation containing this compound significantly reduced bacterial load compared to controls.

- HIV Research : In a clinical trial involving HIV-positive patients, administration of a derivative showed improved viral load suppression when combined with standard antiretroviral therapy.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The substituents on the dihydropyridine-carbohydrazide scaffold critically modulate biological activity:

Anticancer Activity

Antimicrobial and Antimycobacterial Potential

- Ligand 1 and 2 () exhibited binding affinities of -7.1 to -7.3 kcal/mol against glucosamine-6-phosphate synthase, a target for antitubercular agents. The target compound’s methoxyacetyl group may similarly interact with this enzyme’s active site .

- Compound 5 () with a 4-fluorobenzyl group showed notable antimicrobial activity, indicating that fluorine substitution enhances antibacterial efficacy .

Computational Studies

- Molecular docking studies () revealed that electron-withdrawing substituents (e.g., bromo in Ligand 2) improve binding affinity to glucosamine-6-phosphate synthase. The target compound’s 4-fluorobenzyl and methoxyacetyl groups may similarly optimize interactions through hydrophobic and hydrogen-bonding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.